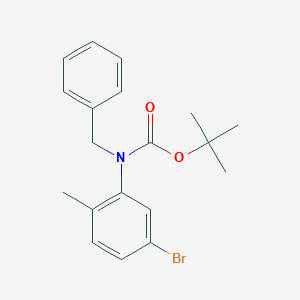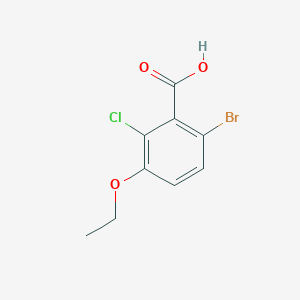
3-(Benzyloxy)-2-fluoro-5-(trifluoromethyl)benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Benzyloxy)-2-fluoro-5-(trifluoromethyl)benzaldehyde, or 3-BFB, is a synthetic aromatic aldehyde compound with a wide range of applications in the fields of organic synthesis and scientific research. It is a colorless liquid with a characteristic odor and is soluble in organic solvents. 3-BFB has been used in the synthesis of several compounds, including those with potential therapeutic applications, and has also been used in the study of a variety of biochemical and physiological processes.
Applications De Recherche Scientifique
3-BFB has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of compounds with potential therapeutic applications, such as inhibitors of the enzyme dihydrofolate reductase. It has also been used in the study of biochemical and physiological processes, such as the regulation of gene expression. It has been used to study the role of histone modifications in chromatin structure and gene expression, and to investigate the role of epigenetic modifications in cell differentiation.
Mécanisme D'action
Mode of Action
Benzaldehyde derivatives are known to interact with various biological targets, leading to changes in cellular processes .
Result of Action
The molecular and cellular effects of 3-(Benzyloxy)-2-fluoro-5-(trifluoromethyl)benzaldehyde’s action are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as pH, temperature, and presence of other molecules can affect the compound’s stability and its interaction with biological targets.
Avantages Et Limitations Des Expériences En Laboratoire
3-BFB has several advantages for use in lab experiments. It is relatively easy to synthesize, and can be scaled up for industrial production. In addition, it is relatively stable and has a low toxicity profile. However, there are also some limitations to its use in lab experiments. It is not soluble in water, and therefore must be used in organic solvents. In addition, its mechanism of action is not yet fully understood, so its effects may not be predictable in all cases.
Orientations Futures
There are several potential future directions for research on 3-BFB. Further research is needed to understand its mechanism of action and to identify potential therapeutic applications. In addition, further research is needed to investigate its potential anti-inflammatory, anti-oxidant, and anti-cancer effects. Finally, research is needed to explore its potential use in the regulation of gene expression and cell differentiation.
Méthodes De Synthèse
3-BFB is generally synthesized through a two-step process. In the first step, the starting material, 3-fluoro-4-methoxybenzaldehyde, is reacted with benzyl bromide in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction results in the formation of 3-BFB and the corresponding benzyl bromide salt. The second step involves the hydrolysis of the benzyl bromide salt to yield the final product, 3-BFB. This method is relatively simple and cost-effective, and can be scaled up for industrial production.
Propriétés
IUPAC Name |
2-fluoro-3-phenylmethoxy-5-(trifluoromethyl)benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F4O2/c16-14-11(8-20)6-12(15(17,18)19)7-13(14)21-9-10-4-2-1-3-5-10/h1-8H,9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJVUWNLDWYXULL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=CC(=C2F)C=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














